Product packaging for Halodrol(Cat. No.:CAS No. 1338221-84-3)

Halodrol

Cat. No.: B12782581
CAS No.: 1338221-84-3
M. Wt: 336.9 g/mol
InChI Key: ZHWBNJVZZYSUJZ-HADYEQCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halodrol, also known chemically as 4-chloro-17ɑ-methyl-androsta-1,4-diene-3,17-diol, is an anabolic-androgenic steroid provided for non-clinical, in-vitro research applications . This compound is a 17-alpha alkylated oral anabolic steroid, a class known for its structural resemblance to Oral Turinabol and its ability to promote anabolic activity in research settings . Its primary research applications include the study of protein synthesis mechanisms, cellular muscle tissue metabolism, and the biochemical pathways associated with athletic performance enhancement . In laboratory models, this compound is observed to bind to androgen receptors on muscle cells, activating the cell nucleus to increase the rate of protein synthesis and promote nitrogen retention, which can lead to increases in lean muscle mass and strength . A key characteristic noted in research is its high anabolic-to-androgenic ratio and its lack of conversion (aromatization) to estrogen, thereby minimizing estrogenic side effects such as water retention in study models . Research into this compound also explores its potential hepatotoxicity, as it is associated with liver strain and marked cholestatic injury in scientific case reports, making it a compound of interest for toxicological studies . It is strictly for use in controlled laboratory environments. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29ClO2 B12782581 Halodrol CAS No. 1338221-84-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1338221-84-3

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1

InChI Key

ZHWBNJVZZYSUJZ-HADYEQCDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@H](C=C[C@]34C)O)Cl

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl

Origin of Product

United States

Nomenclature and Classification of Halodrol

Systematic Chemical Nomenclature (IUPAC, CAS)

The compound commonly referred to as Halodrol is systematically known as Chlorodehydromethylandrostenediol (CDMA). Its IUPAC name is 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol. wikidoc.orgwikipedia.orgwikipedia.orgontosight.ainih.goviiab.meiiab.me The Chemical Abstracts Service (CAS) Registry Number associated with this compound is 1338221-84-3. wikidoc.orgwikipedia.orgindiamart.comwikipedia.org

Another closely related compound, Chlorodehydromethyltestosterone (CDMT), often associated with the brand name Oral Turinabol, shares a similar structure but differs in the functional group at the 3-position. The CAS number for Chlorodehydromethyltestosterone is 2446-23-3. wikipedia.orgwikipedia.orgguidetopharmacology.orgwikipedia.orgnucleos.comgeopop.it For clarity, this article focuses on the compound identified by CAS 1338221-84-3, known as this compound or CDMA.

The PubChem Compound Identifier (CID) for Chlorodehydromethylandrostenediol (this compound) is 29976098. wikidoc.orguni.lu

Synonyms and Common Designations within Chemical Literature

Within chemical and related literature, this compound is known by several synonyms and common designations. The most prevalent synonym is Chlorodehydromethylandrostenediol (CDMA). wikidoc.orgwikipedia.orgwikipedia.orgwikipedia.orgciteab.com Other designations include this compound-50, H-DROL, and Halo. wikidoc.orgwikipedia.orgiiab.meindiamart.comnih.govwikipedia.org

Chemical Classification within Anabolic-Androgenic Steroids and Prohormones

This compound is classified as a synthetic anabolic-androgenic steroid (AAS). wikidoc.orgwikipedia.org It is also categorized as a prohormone. wikidoc.orgwikipedia.orgwikipedia.orgnih.goviiab.meiiab.meciteab.comnih.govwikipedia.orgnih.gov This dual classification reflects its nature as a precursor compound that may undergo metabolic conversion in the body to yield a more potent anabolic steroid. wikipedia.orgnih.govwikipedia.org Specifically, this compound (CDMA) is described as a 17α-alkylated derivative. wikidoc.orgwikipedia.orgnih.gov Research indicates that it may convert to the anabolic steroid Chlorodehydromethyltestosterone (Oral Turinabol) through the action of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. wikipedia.orgiiab.me

Structural Relationship to Related Steroidal Compounds

This compound (Chlorodehydromethylandrostenediol) possesses a characteristic steroid backbone, a tetracyclic structure derived from gonane. Its specific structural features include a chlorine atom at the 4th carbon position, hydroxyl groups at the 3β and 17β positions, and a methyl group at the 17α position. wikidoc.orgwikipedia.orgwikipedia.orgontosight.aiiiab.meuni.luwikipedia.org It also features double bonds at the 1 and 4 positions of the A ring. wikidoc.orgwikipedia.orgwikipedia.orgontosight.aiiiab.meuni.luwikipedia.org

Structurally, this compound (CDMA) is a 17α-alkylated derivative of 4-androstenediol. wikidoc.org It shares a close relationship with Chloromethylandrostenediol (CMA). wikidoc.org Both compounds are noted as being derived from Chlorodehydromethyltestosterone (CDMT), also known as Oral Turinabol. wikidoc.org Conversely, this compound (CDMA) is also described as converting to Oral Turinabol (CDMT). wikipedia.orgiiab.me Oral Turinabol (CDMT) is a 4-chloro-substituted derivative of metandienone (dehydromethyltestosterone). wikipedia.org Metandienone itself is a 17α-alkylated derivative of testosterone (B1683101) with an additional double bond between the C1 and C2 positions. wikipedia.org Chlorodehydromethyltestosterone (CDMT) is a hybrid structure, combining features of 4-chlorotestosterone (clostebol) and metandienone. wikipedia.org Clostebol is the 4-chlorinated derivative of testosterone.

The primary structural difference between this compound (CDMA) and Chlorodehydromethyltestosterone (CDMT) lies in the functional group at the 3-position: this compound possesses a hydroxyl group at the 3β position, while Chlorodehydromethyltestosterone has a ketone group at the 3-position. wikidoc.orgwikipedia.orgwikipedia.orgwikipedia.orguni.lu The conversion of this compound to Chlorodehydromethyltestosterone involves the oxidation of this 3β-hydroxyl group to a 3-ketone. wikipedia.orgiiab.me

A summary of the key nomenclature and classification data for this compound (Chlorodehydromethylandrostenediol) is presented in the table below:

PropertyDetailSource(s)
IUPAC Name 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol wikidoc.orgwikipedia.orgwikipedia.orgontosight.aiiiab.meiiab.me
CAS Number 1338221-84-3 wikidoc.orgwikipedia.orgindiamart.comwikipedia.org
PubChem CID 29976098 wikidoc.orguni.lu
Synonyms Chlorodehydromethylandrostenediol (CDMA), this compound-50, H-DROL, Halo wikidoc.orgwikipedia.orgwikipedia.orgiiab.meindiamart.comwikipedia.orgciteab.comnih.govwikipedia.org
Chemical Formula C20H29ClO2 wikidoc.orgwikipedia.orgwikipedia.orgontosight.aiwikipedia.org
Molecular Weight Approximately 336.9 g/mol wikipedia.orgontosight.aiwikipedia.org
Classification Synthetic Anabolic-Androgenic Steroid (AAS), Prohormone, 17α-alkylated wikidoc.orgwikipedia.orgwikipedia.orgnih.goviiab.meiiab.meciteab.comnih.govwikipedia.orgnih.gov
Related Compounds Chlorodehydromethyltestosterone (Oral Turinabol), 4-Androstenediol, Chloromethylandrostenediol, Metandienone, Clostebol, Testosterone wikidoc.orgwikipedia.orgwikipedia.orgiiab.mewikipedia.orgwikipedia.orgciteab.com

Historical Scientific Context of Halodrol Research and Development

Early Research on Synthetic Steroidal Compounds Preceding Halodrol

The field of steroid chemistry has a history extending back to the early 19th century with investigations into naturally occurring steroids like cholesterol and bile acids. britannica.com Significant progress in understanding the complex polycyclic steroid structure was made in the early 20th century through the work of chemists like Adolf Windaus and Heinrich Wieland, who elucidated the structures of cholesterol, stigmasterol, ergosterol (B1671047), and bile acids. britannica.com The realization that ergosterol could be converted into vitamin D further stimulated research in this area. britannica.com

The mid-20th century saw the elucidation of the structures of key physiological steroid hormones, including sex hormones and adrenal cortical hormones. britannica.com The dramatic alleviation of rheumatoid arthritis symptoms by cortisone (B1669442) in 1949, announced by Philip S. Hench and Edward C. Kendall, provided further impetus for steroid research. britannica.com This period involved the development of new synthesis routes for steroids and the therapeutic testing of numerous novel analogs for various disease states. britannica.com Companies like Upjohn made significant advances in the 1950s, developing methods for affordable and high-quality steroid medicines. acs.org Their research led to the creation of over 30 steroids and analogs by 1990. acs.org Early synthetic progestins, such as pentacyclic steroids referred to as "pentarans," were also obtained, and their activity against breast cancer cells was demonstrated. zioc.ru

Emergence of this compound within Designer Anabolic Steroid Investigations

This compound emerged in the early 2000s as a synthetic AAS, classified as a prohormone. behemothlabz.com It was introduced as a "dietary supplement" under the name this compound-50 in 2005. wikipedia.org This occurred in a landscape where, following regulatory measures like the Anabolic Steroid Control Act of 2004, there was interest in substances related to hormones that were not explicitly listed as controlled substances. wikipedia.org These compounds were sometimes referred to as "designer steroids." wikipedia.org Research by state laboratories confirmed that substances marketed as "designer steroids" were often, in fact, pharmaceutical steroids or their derivatives added to supplements. wikipedia.org this compound (chlorodehydromethylandrostenediol) was identified in such products. wikipedia.org The introduction of this compound and similar compounds highlighted a trend of introducing synthetic steroids not previously marketed as approved drugs into the dietary supplement market, often without proper labeling. researchgate.net

Historical Role in Chemical Synthesis Research

The synthesis of chlorinated steroids has been a subject of chemical research. This compound itself, with its 4-chloro substitution and 17α-methyl group, is structurally related to other synthetic steroids like chlorodehydromethyltestosterone (Oral Turinabol) and chloromethylandrostenediol (Promagnon). wikipedia.orgwikipedia.org Research into the synthesis of such compounds involves specific chemical reactions and routes to achieve the desired steroidal structure with particular functional groups and stereochemistry. For instance, studies have explored the synthesis of isomers of this compound, utilizing approaches like the reduction of carbonyl groups. researchgate.net Other research has focused on the synthesis of chlorinated steroid derivatives through various chemical transformations. researchgate.net The development of synthetic routes for steroids, including those with halogen substitutions, has been an important aspect of medicinal chemistry and organic synthesis research. nih.gov

Evolution of Analytical Interest in this compound and its Analogs

The emergence of this compound and other designer steroids in supplements led to increased analytical interest, particularly in the fields of anti-doping control and forensic chemistry. The need to detect these synthetic compounds and their metabolites in biological samples has driven the development and application of advanced analytical techniques. anu.edu.au Early analytical methods for steroids have evolved significantly, from basic solution chemistry assays to modern instrumental platforms. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) have been crucial in identifying steroids and their metabolites in complex matrices. researchgate.netunb.br Research has focused on developing methods for in vitro metabolism studies to identify potential long-term metabolites, which are important for retrospective doping control. anu.edu.au For 17β-hydroxy-17α-methyl steroids, such as those related to this compound, sulfate (B86663) metabolites have been identified as potential long-term markers, prompting the development of methods for sulfation studies. anu.edu.au The analysis of designer steroids in supplements and biological samples requires robust and validated analytical procedures to ensure accurate identification and quantification. europa.eupharmtech.com The evolution of analytical procedures in this context involves the development of sensitive and specific methods capable of detecting low concentrations of the parent compound and its metabolites, as well as differentiating them from endogenous steroids and other substances. anu.edu.aueuropa.eu

Key Chemical Information for this compound (Chlorodehydromethylandrostenediol)

PropertyValueSource
CAS Number1338221-84-3, 2446-23-3 (related compound) wikipedia.org, behemothlabz.com
Molecular FormulaC₂₀H₂₉ClO₂ wikipedia.org, behemothlabz.com
Molar Mass336.900 g/mol , 337.88 g/mol jst.go.jp, behemothlabz.com
IUPAC Name(3S,8R,9S,10R,13S,14S,17S)-4-Chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol wikipedia.org, (3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol medkoo.com wikipedia.org, medkoo.com
InChI KeyZHWBNJVZZYSUJZ-HADYEQCDSA-N jst.go.jp, medkoo.com
InChI CodeInChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1 jst.go.jp, medkoo.com
SMILESC[C@]1(O)CC[C@H]2[C@@H]3CCC4=C(Cl)C@@HC=C[C@]4(C)[C@H]3CC[C@]12C jst.go.jp, [H][C@@]12CCC@(O)[C@@]1(C)CC[C@@]3([H])[C@@]2([H])CCC4=C(Cl)C@@HC=C[C@]34C medkoo.com jst.go.jp, medkoo.com

Chemical Synthesis and Derivatization of Halodrol

Precursor Compounds and Initial Synthetic Pathways

The synthesis of Halodrol is often linked to synthetic routes for related chlorinated and methylated steroids, particularly those derived from testosterone (B1683101) or androstenedione (B190577) derivatives. While specific detailed initial synthetic pathways solely for this compound (4-chloro-17α-methyl-androst-1,4-diene-3,17β-diol) are not extensively detailed in the immediate search results, the synthesis of related chlorinated and methylated androstane (B1237026) derivatives provides insight into potential precursor compounds and reaction types.

For instance, the synthesis of 4-chloro-4-en-3-oxo-steroids can be achieved by treating a 4-en-3-oxo-steroid with sulfuryl chloride in pyridine. researchgate.net This suggests that a chlorinated intermediate at the 4-position might be introduced early in a synthetic sequence. Additionally, the introduction of a 17α-methyl group is a common modification in the synthesis of many oral anabolic steroids, often achieved through alkylation at the C-17 position. nih.gov

Dehydroepiandrosterone (DHEA) acetate (B1210297) has been reported as a starting material in a common synthetic route for long-term metabolites of Oral Turinabol and oxymesterone, which are structurally related to this compound. researchgate.net This indicates that DHEA or its derivatives could serve as potential precursors for the synthesis of the steroid core structure before the introduction of the specific this compound substituents.

Oral Turinabol (4-chloro-17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) is a closely related compound, differing from this compound by the presence of a 3-keto group instead of a 3-hydroxyl group and a double bond at the C1 position. Synthetic routes to Oral Turinabol or its precursors can offer valuable information. For example, a synthetic route to isomers of this compound is based on the reduction of the carbonyl group in dehydrochloromethyltestosterone (Oral Turinabol). chemicalpapers.comresearchgate.net

Advanced Synthetic Methodologies for this compound

Advanced synthetic methodologies for this compound focus on achieving specific structural modifications and controlling stereochemistry.

Reduction-Based Synthesis Approaches

Reduction reactions play a crucial role in the synthesis of this compound, particularly in converting ketone functional groups to hydroxyl groups. As this compound possesses hydroxyl groups at the 3 and 17 positions, reduction of corresponding ketone precursors is a key step.

A new synthetic route to individual isomers of this compound involves the reduction of the carbonyl group in dehydrochloromethyltestosterone (Oral Turinabol). chemicalpapers.comresearchgate.net This suggests that a reduction step at the C3 position of Oral Turinabol can lead to the formation of this compound isomers. Sodium borohydride (B1222165) (NaBH4) is a common reducing agent used in steroid synthesis to reduce ketone groups to hydroxyl groups. dshs-koeln.denih.gov For example, reduction of a 4-chloro-17β-hydroxy-17α-methylandrost-4-ene-3,11-dione with NaBH4 yielded isomeric 4-chloro-17α-methylandrost-4-en-3ξ,11β-17β-triols. dshs-koeln.de LS-Selectride (lithium tris-i-amylborohydride) has also been used for the reduction of a ketone group in a similar steroid structure, yielding isomeric diols. dshs-koeln.de

The stereochemical outcome of the reduction at the C3 position is significant, as it can lead to the formation of different epimers (3α-hydroxy and 3β-hydroxy).

Stereoselective Synthesis Techniques

Stereoselective synthesis techniques are important for controlling the configuration of chiral centers in the this compound molecule, particularly at the C3 and C17 positions. While the 17α-methyl and 17β-hydroxyl groups are characteristic features of this compound's structure, the stereochemistry at the C3 position can vary, leading to different isomers.

The synthesis of individual isomers of this compound often requires methods that can selectively produce one stereoisomer over others or allow for their separation. The reduction of the carbonyl group at C3 in a precursor like Oral Turinabol can lead to a mixture of the 3α and 3β epimers. chemicalpapers.comresearchgate.net Achieving stereoselectivity in this reduction step is a key aspect of controlled synthesis.

Research on the synthesis of steroid metabolites, including those related to Oral Turinabol, highlights the importance of controlling stereochemistry. For instance, the synthesis of all eight possible stereoisomers of a related metabolite with a 17β-hydroxymethyl configuration was undertaken to elucidate its structure. researchgate.netresearchgate.net This suggests that sophisticated synthetic strategies are employed to control stereocenters in complex steroid structures.

While specific details on highly stereoselective routes to this compound itself are limited in the provided results, the broader context of steroid synthesis indicates that techniques such as the judicious choice of reducing agents, reaction conditions, and potentially the use of chiral catalysts or auxiliaries could be applied to influence the stereochemical outcome of the reduction at C3.

Isomeric Forms of this compound: Synthesis and Characterization

This compound can exist in different isomeric forms, primarily due to the stereochemistry at the C3 position, leading to 3α-hydroxy and 3β-hydroxy epimers.

Synthesis of Individual Stereoisomers

The synthesis of individual stereoisomers of this compound typically involves synthetic routes that either inherently favor the formation of one epimer or produce a mixture that can subsequently be separated. As mentioned earlier, the reduction of the 3-keto group in a precursor like Oral Turinabol can yield a mixture of the 3α and 3β isomers of this compound. chemicalpapers.comresearchgate.net

Research has focused on developing synthetic routes to obtain individual isomers of this compound. One approach involves the reduction of the carbonyl group in dehydrochloromethyltestosterone, followed by the separation of the resulting epimers. chemicalpapers.comresearchgate.net This indicates that while the reduction may not be entirely stereoselective, the individual isomers can be isolated.

Studies on the synthesis of related steroid metabolites also demonstrate the ability to synthesize specific stereoisomers to confirm structural assignments. researchgate.netresearchgate.net

Separation and Purification of this compound Epimers

Separation and purification techniques are essential for obtaining pure samples of individual this compound epimers when a synthetic route yields a mixture. Fractional crystallization has been reported as a method for separating the epimers of this compound obtained from the reduction of dehydrochloromethyltestosterone. chemicalpapers.comresearchgate.net

Chromatographic methods are also widely used in steroid chemistry for the separation and purification of isomers and epimers. Techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS) are commonly employed for the analysis and isolation of steroids and their metabolites. dshs-koeln.deresearchgate.netinrs.ca While not specifically detailed for this compound epimers in all results, these techniques are generally applicable. The use of chiral stationary phases in chromatography can enable the separation of stereoisomers. nih.gov

The characterization of the separated epimers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures and purity. wada-ama.org

Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization plays a crucial role in the analytical detection and mechanistic studies of anabolic steroids like this compound and its metabolites. This process involves chemically modifying the analyte to improve its properties for analysis, such as volatility, detectability, or separation characteristics. For gas chromatography-mass spectrometry (GC-MS), a common technique in doping control and steroid analysis, derivatization is often necessary to make polar steroid molecules more volatile. inrs.ca

Trimethylsilyl (B98337) (TMS) derivatization is a widely used technique in the analysis of anabolic steroids by GC-MS. inrs.ca This involves reacting hydroxyl groups on the steroid structure with silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or trimethylsilyl iodide (TMSI), to form more volatile TMS ethers. researchgate.netnih.gov The resulting TMS derivatives are more suitable for GC separation and can provide characteristic fragmentation patterns in mass spectrometry for identification. For instance, TMS derivatives of 17α-methyl anabolic steroids have been studied to differentiate 17-epimers in GC analysis. nih.gov

Derivatization can also be employed in liquid chromatography-mass spectrometry (LC-MS) to enhance detection sensitivity or facilitate separation. While some LC-MS methods for AAS analysis may not require derivatization, others utilize it. unb.br For example, derivatization with agents like 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (TAGIT) has been used in HPLC for the stereospecific analysis of other compounds, demonstrating the principle of using derivatizing agents to improve chromatographic separation and detection. nih.gov

Furthermore, derivatization strategies are essential for the synthesis of reference materials for steroid metabolites, particularly long-term metabolites that are crucial for retrospective doping control. The synthesis of these metabolites often involves complex chemical transformations, and derivatization steps may be incorporated to protect functional groups or facilitate specific reactions. wada-ama.orgresearchgate.netnih.gov For example, the synthesis of a long-term metabolite of Oral Turinabol involved chemical derivation by Wagner-Weerwein rearrangement prior to biotechnological hydroxylation. wada-ama.org

Research findings highlight the importance of derivatization in identifying and characterizing steroid metabolites. Studies investigating the metabolism of Oral Turinabol by human cytochrome P450 enzymes have utilized techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) which can involve derivatization for analysis. psu.edu The identification of long-term metabolites, some of which are present in urine for extended periods, often relies on sensitive analytical methods employing derivatization. wada-ama.orgresearchgate.net

Synthetic Approaches to this compound-Related Anabolic Agents

The synthesis of this compound and related anabolic agents often involves modifications of existing steroid scaffolds, particularly testosterone and its derivatives. This compound (4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol) is structurally related to chlorodehydromethyltestosterone (CDMT, Oral Turinabol), which is 4-chloro-17β-hydroxy-17α-methylandrosta-1,4-dien-3-one. wikipedia.orgwikipedia.orgiiab.me CDMT itself is a 4-chloro-substituted derivative of metandienone (dehydromethyltestosterone). wikipedia.orgiiab.me

Synthetic routes to 4-chloro-4-en-3-oxo-steroids, a structural motif found in CDMT, have been described. One approach involves treating a 4-en-3-oxo-steroid with sulfuryl chloride in pyridine. researchgate.net This method can convert compounds like testosterone acetate, progesterone (B1679170), and androst-4-ene-3,17-dione into their corresponding 4-chloro-4-en-3-oxo derivatives. researchgate.net

The synthesis of this compound (CDMA) itself, which is a diol, can be achieved through the reduction of the carbonyl group in chlorodehydromethyltestosterone (Oral Turinabol). chemicalpapers.com A synthetic route has been reported involving the reduction of the carbonyl group in DHCMT, followed by separation of the resulting epimers by fractional crystallization. chemicalpapers.com This suggests that DHCMT can serve as a precursor in the synthesis of this compound isomers.

The synthesis of metabolites of this compound and related compounds is also an important area of research, particularly for anti-doping purposes. Long-term metabolites, which can be detected for extended periods, are often synthesized to serve as reference standards. wada-ama.orgresearchgate.netnih.gov For example, the synthesis of a proposed long-term metabolite of Oral Turinabol, 4-chloro-17β-(hydroxymethyl)-17α-methyl-18-norandrosta-4,13-diene-3α-ol, has been achieved. nih.govresearchgate.net This synthesis involved the isomerization of the configuration of the 13-carbon to construct the 17β-hydroxymethyl-17α-methyl fragment. nih.gov Another study reported the synthesis of isomers of a long-term metabolite of DHCMT involving partial reduction to form the A-ring. researchgate.netchempap.orgchemicalpapers.com These synthetic efforts are crucial for the unambiguous identification and characterization of metabolites detected in biological samples. researchgate.net

The development of synthetic approaches to this compound-related anabolic agents and their metabolites is an ongoing area driven by the need for analytical standards in doping control and for understanding the metabolic fate of these compounds.

Metabolic Transformations of Halodrol in Biological Systems in Vitro and Theoretical

Identification and Structural Elucidation of Halodrol Metabolites

The identification and structural elucidation of this compound metabolites are essential for detecting its use and understanding its pharmacological effects. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed in these studies. researchgate.net

Primary metabolic products of this compound result from Phase I reactions, which typically involve the introduction or modification of functional groups through oxidation or reduction. While specific detailed studies solely on this compound's primary metabolism are limited in the provided search results, its close structural similarity to Oral Turinabol (chlorodehydromethyltestosterone) suggests similar metabolic pathways. Oral Turinabol undergoes extensive metabolism in the liver, yielding numerous metabolites. researchgate.netusada.org Based on the structure of this compound (a 3β,17β-diol) and general steroid metabolism, potential primary metabolic reactions could include oxidation of the hydroxyl groups or reduction of double bonds.

Long-term metabolites are particularly important for doping control due to their extended detection windows in biological samples, such as urine. researchgate.netresearchgate.net Research on the related compound, Oral Turinabol, has identified several long-term metabolites. Some of these metabolites are also relevant to this compound due to their structural similarities. researchgate.netresearchgate.net

Studies have identified long-term metabolites of Oral Turinabol that are also considered relevant for detecting this compound misuse. These include 4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-ol (often referred to as M3) and other related nor-metabolites. researchgate.netresearchgate.netsportintegrity.gov.au The formation of 18-nor metabolites involves the loss of a carbon atom at position 18 and modifications to the D-ring. researchgate.netresearchgate.net

Here are some identified long-term metabolites, primarily linked to Oral Turinabol but relevant due to this compound's metabolism potentially following similar routes:

Metabolite StructureNotes
4-chloro-17α-methyl-5β-androstan-3α,16,17β-triolIdentified as a long-term metabolite of Oral Turinabol. researchgate.netresearchgate.net
4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-olA key long-term metabolite (M3), also relevant for this compound detection. researchgate.netresearchgate.netsportintegrity.gov.au
4-chloro-18-nor-17β-hydroxymethyl,17α-methylandrosta-4,13-dien-3α-olIdentified as a long-term metabolite of Oral Turinabol. researchgate.netsportintegrity.gov.au

Enzymatic Pathways Involved in this compound Biotransformation

The biotransformation of this compound in the body is mediated by a range of enzymes, primarily located in the liver. These enzymatic reactions are categorized into Phase I and Phase II metabolism. scribd.com

Phase I metabolism of steroids typically involves cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions, and reductases, which catalyze reductive reactions. scribd.com CYP3A4 is a major enzyme involved in the metabolism of many synthetic androgens. scribd.com While direct studies on this compound's Phase I metabolism by specific CYP enzymes are not extensively detailed in the provided results, the involvement of CYP enzymes in steroid metabolism is well-established. scribd.comresearchgate.netnih.gov Reductive processes, such as the reduction of ketone groups, can also occur during steroid metabolism.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate (B86663). This process increases the water solubility of the compounds, facilitating their excretion in urine or bile. scribd.comresearchgate.netnih.govnih.gov Glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.govnih.gov

Studies on the metabolism of related anabolic steroids, including Oral Turinabol, indicate that conjugation with glucuronic acid and sulfate are significant metabolic pathways. researchgate.netresearchgate.net It is expected that this compound and its Phase I metabolites undergo similar conjugation reactions. The presence of hydroxyl groups in the this compound structure makes it a substrate for both glucuronidation and sulfation. scribd.com

In Vitro Models for this compound Metabolic Research

In vitro models are valuable tools for studying the metabolic fate of compounds like this compound under controlled laboratory conditions. These models allow researchers to identify metabolites, determine the enzymes involved, and investigate metabolic pathways without conducting in vivo studies. core.ac.ukresearchgate.net

Commonly used in vitro models for steroid metabolism research include:

Liver Microsomes: These are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly CYP enzymes and UGTs. researchgate.netsigmaaldrich.comsigmaaldrich.com Liver microsomes are frequently used to study Phase I oxidative metabolism and Phase II glucuronidation. researchgate.netsigmaaldrich.com

Hepatocytes: Isolated liver cells (hepatocytes) provide a more complete model of liver metabolism as they contain both Phase I and Phase II enzymes, as well as transporters. researchgate.net

Recombinant Enzymes: Expressing specific human metabolic enzymes (e.g., individual CYP isoforms or UGTs) in cell lines allows for the determination of the specific enzymes responsible for particular metabolic reactions. nih.gov

While specific published studies detailing the use of these exact models solely for this compound metabolism were not extensively found within the provided search results, the general application of these models to anabolic steroid metabolism, including structurally similar compounds like Oral Turinabol, is well-documented. core.ac.ukresearchgate.netnih.govresearchgate.net For example, liver microsomes have been used to study the metabolism of other compounds, including identifying the role of specific CYP enzymes. nih.govnih.gov

Microsomal Incubation Studies

Microsomal incubation studies are a common in vitro technique used to assess the metabolic stability of a compound and identify potential metabolites formed by cytochrome P450 (CYP) enzymes and other microsomal enzymes. Liver microsomes, containing these enzymes, are incubated with the compound, and the depletion of the parent compound or the formation of metabolites is monitored over time.

Comparative Metabolic Profiling of this compound and Related Steroids

Comparing the metabolic profiles of this compound with structurally related steroids, particularly those with similar modifications like the 4-chloro group and 17α-methyl group, can provide valuable insights into common metabolic pathways and potential shared metabolites. This compound is closely related to Chloromethylandrostenediol (Promagnon) and derived from Chlorodehydromethyltestosterone (Oral Turinabol). wikidoc.orgwikipedia.org

A significant finding in the comparative metabolic analysis of these steroids is the identification of shared metabolites. Research indicates that this compound, Chlorodehydromethyltestosterone (Oral Turinabol), and Chloromethylandrostenediol (Promagnon) can all metabolize into a common "M4 metabolite". The presence of shared metabolites among different synthetic steroids complicates anti-doping testing, as detecting a common metabolite does not definitively identify the parent compound administered without further analytical investigation.

The shared M4 metabolite highlights common biotransformation pathways that these related structures undergo. The presence of a 17α-methyl group in these compounds generally hinders extensive metabolism by enzymes like 5α-reductase and prevents aromatization, contributing to their oral bioavailability and potentially influencing their metabolic fate and detection windows. wikidoc.org The 4-chloro group also prevents aromatization. wikidoc.orgwikipedia.org

While detailed comparative data on reaction rates or the full spectrum of metabolites for each compound in the same in vitro system is not extensively presented in the reviewed sources, the identification of the shared M4 metabolite is a key aspect of their comparative metabolism.

CompoundRelated Compounds Included in Comparative AnalysisShared Metabolite
This compound (CDMA)Oral Turinabol (CDMT), Promagnon (CMA)M4 Metabolite

Computational Prediction of this compound Metabolic Pathways

Computational methods play an increasingly important role in predicting the potential metabolic pathways and metabolites of chemical compounds. These in silico approaches utilize algorithms and databases of known enzymatic reactions to simulate how a molecule might be transformed in a biological system. Prediction models can focus on identifying likely sites of metabolism, the enzymes involved (such as various CYP isoforms), and the resulting metabolic products.

While computational studies have been applied to predict properties and potential activities of various anabolic agents, specific published computational predictions detailing the comprehensive metabolic pathways of this compound were not prominently found in the examined literature. However, the principles of computational metabolism prediction, which involve analyzing the molecule's structure for susceptible sites and considering known enzymatic transformations, are applicable to this compound.

Predictive models often consider metabolism mediated by key enzyme families like cytochrome P450s, flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs). Given this compound's steroid structure and modifications (4-chloro, 17α-methyl, diol), computational tools could potentially predict hydroxylation sites, potential for conjugation reactions, and the enzymes most likely to catalyze these transformations. The absence of extensive reported computational studies specifically on this compound's metabolism in the reviewed sources suggests this may be an area for further research.

Advanced Analytical Methodologies for Detection and Characterization of Halodrol and Its Metabolites

Chromatographic Techniques for Separation and Isolation

Chromatography plays a vital role in isolating Halodrol and its various metabolites from biological samples, which often contain numerous endogenous compounds that can interfere with analysis. Different chromatographic modes are employed depending on the chemical properties of the analytes.

Gas Chromatography (GC) Optimization for this compound Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of anabolic steroids, including this compound and some of its metabolites, particularly those that are sufficiently volatile or can be made volatile through derivatization wikipedia.org. GC separates compounds based on their vapor pressure and interaction with the stationary phase of the GC column. Optimization of a GC method for this compound analysis involves selecting the appropriate column, carrier gas flow rate, temperature program, and injection technique.

For steroid analysis by GC-MS, derivatization is often necessary to improve volatility, thermal stability, and chromatographic behavior. Common derivatization agents for hydroxyl groups in steroids include trimethylsilyl (B98337) (TMS) reagents researchgate.net. The separation of steroid metabolites, some of which may be isomers, can be achieved by optimizing the stationary phase and temperature gradient in GC. rug.nl

Liquid Chromatography (LC) Method Development for Polar Metabolites

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is essential for the analysis of more polar metabolites of this compound that are not suitable for GC without extensive derivatization researchgate.netnih.gov. LC separates compounds based on their interaction with the stationary phase and the mobile phase. Method development for polar metabolites involves selecting the appropriate stationary phase (e.g., reversed-phase, hydrophilic interaction chromatography (HILIC)), mobile phase composition and gradient, and flow rate hpst.cz.

HILIC is particularly useful for retaining and separating polar compounds that are poorly retained in reversed-phase LC hpst.cz. The optimization of LC methods for metabolites aims to achieve good resolution of multiple metabolites, which can have similar structures but different polarities nih.gov. LC coupled with mass spectrometry (LC-MS) is a powerful tool for the detection and identification of drug metabolites in biological fluids nih.gov.

Chiral Separation Techniques for this compound Isomers

This compound, possessing chiral centers, can exist as stereoisomers uni.lumtc-usa.com. The biological activity and metabolic fate of different isomers can vary, making their separation and individual characterization important dergipark.org.tr. Chiral separation techniques are necessary to distinguish and separate these isomers mtc-usa.comrotachrom.com. Chiral chromatography, typically using a chiral stationary phase (CSP) in HPLC, is the primary method for achieving chiral separation dergipark.org.trrotachrom.com.

The selection of the appropriate chiral stationary phase is crucial and depends on the specific structural features of the isomers to be separated dergipark.org.tr. Method development involves optimizing the mobile phase composition, temperature, and flow rate to achieve adequate resolution between the enantiomers or diastereomers dergipark.org.tr.

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound and its metabolites after chromatographic separation wikipedia.orgresearchgate.net. MS provides information about the mass-to-charge ratio (m/z) of the analytes and, through fragmentation, structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the intact molecule (precursor ion) pittcon.org. This accurate mass, typically measured to several decimal places, allows for the determination of the elemental composition of the analyte, significantly aiding in the identification of known and unknown metabolites dntb.gov.uaanimbiosci.orgresearchgate.net. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions (isobaric compounds) nih.gov.

The use of HRMS in conjunction with chromatography (e.g., GC-HRMS or LC-HRMS) allows for sensitive and selective detection animbiosci.orgresearchgate.net. This is particularly valuable in complex biological matrices where numerous compounds are present animbiosci.org.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS2 or MS/MS, involves the fragmentation of a selected precursor ion and the detection of the resulting product ions nih.gov. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for confirmation of identity and structural elucidation of metabolites nih.govuab.edu.

In the analysis of this compound and its metabolites, MS/MS can reveal the presence of specific functional groups and the steroid core structure through characteristic fragmentation pathways nih.gov. By comparing the fragmentation patterns of detected metabolites to those of the parent compound and synthesized reference standards, their structures can be confidently identified researchgate.net. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), are used to generate product ions nih.gov.

The combination of LC or GC with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is a powerful approach for targeted analysis, offering high sensitivity and specificity for the detection and quantification of this compound and its known metabolites in complex biological samples researchgate.netnih.gov.

Ion Mobility Spectrometry Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is an advanced analytical technique employed for the separation and identification of ions in the gas phase. scielo.org.co IMS separates ions based on their size, shape, charge, and mass as they travel through a buffer gas in an electric field. waters.comnih.gov When coupled with MS (IM-MS), this provides an additional dimension of separation orthogonal to traditional chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC). waters.comcleancompetition.org

This combined approach is particularly valuable for the analysis of complex samples and the differentiation of isomeric compounds, which have the same mass-to-charge ratio but different structures. nih.govcleancompetition.org By measuring the collision cross-section (CCS) of an ion, IM-MS provides information related to its three-dimensional structure, aiding in unambiguous identification. waters.comcleancompetition.org Researchers are utilizing LC-IM-MS to detect and differentiate similar steroid molecules, including designer steroids, to improve anti-doping analyses. cleancompetition.orgclemson.edu Methods have been developed using LC-IM-MS that can detect numerous prohibited steroids, utilizing both chromatographic retention time and ion mobility CCS for differentiation. cleancompetition.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the detailed structural elucidation and confirmation of organic compounds, including steroids. acdlabs.comresearchgate.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the number and types of atoms in a molecule and how they are connected. acdlabs.com

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used in steroid research. ¹H NMR is particularly useful for identifying different proton environments within the molecule, providing insights into the functional groups and connectivity. acdlabs.com ¹³C NMR provides information about the carbon skeleton. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer more detailed correlation information between nuclei, enabling the full assignment of signals and confirmation of complex structures. researchgate.net NMR spectroscopy is considered essential for the unambiguous structural confirmation of synthesized reference materials and metabolites of this compound. researchgate.net

Integration of Multi-Omics Approaches in Steroid Research

The integration of multi-omics approaches, such as steroidomics and metabolomics, provides a comprehensive view of the biological impact and metabolic fate of compounds like this compound. These approaches involve the high-throughput analysis of a wide range of molecules within a biological system.

Steroidomics for Comprehensive Steroid Profiling

Steroidomics is a specialized field focused on the comprehensive analysis of the steroid profile within a biological sample. This involves the simultaneous measurement of a large number of endogenous and exogenous steroids and their metabolites. nih.govnih.gov By using advanced analytical techniques, primarily hyphenated mass spectrometry methods, steroidomics can provide a detailed snapshot of the steroid metabolic pathways. nih.gov

In the context of this compound, steroidomics can be used to not only detect the parent compound but also to identify and quantify its various metabolites, providing a more complete picture of its biotransformation. This is particularly important in doping control, where the detection of long-lived metabolites is crucial for extending the detection window. scirp.orgwada-ama.org Steroidomic studies can help differentiate individuals based on their steroid profiles, which can be indicative of the administration of exogenous steroids. nih.gov

Metabolomics Integration for Broader Pathway Analysis

Metabolomics involves the global analysis of all small molecules (metabolites) within a biological system. nih.gov When integrated with steroidomics, metabolomics can provide a broader understanding of how this compound and its metabolites affect various metabolic pathways. nih.gov This goes beyond just the steroidogenic pathways and can reveal impacts on amino acid metabolism, lipid metabolism, and other biochemical processes. frontiersin.org

Metabolomics integration can help identify potential biomarkers of this compound exposure or its downstream biological effects. nih.gov By analyzing changes in the levels of a wide range of metabolites, researchers can gain insights into the mechanisms of action and the biological consequences of this compound administration. Tools and platforms are available for comprehensive metabolomics data analysis, including statistical analysis, functional annotation, and pathway analysis. nih.govmetaboanalyst.ca Pathway analysis helps to understand which biological pathways may be involved in response to a compound. plos.org

Analytical Method Validation for Research Applications

Analytical method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose in research applications. ms-editions.cllabmanager.com Validation provides documented evidence that the method consistently produces reliable results. youtube.com

Key parameters evaluated during method validation include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). ms-editions.clyoutube.comeuropa.eu

Specificity ensures that the method can unequivocally assess the analyte in the presence of other components that may be present in the sample matrix. europa.eu

Linearity demonstrates that the detector response is directly proportional to the analyte concentration over a specified range. youtube.com

Accuracy measures the closeness of the test results to the true value. labmanager.comyoutube.com

Precision assesses the agreement between a series of measurements of the same homogeneous sample. youtube.comeuropa.eu This includes repeatability and intermediate precision. europa.eu

Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in analytical parameters. labmanager.comyoutube.com

LOD is the lowest concentration of the analyte that can be reliably detected. youtube.comeuropa.eu

LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. youtube.com

Validation studies involve analyzing samples with known concentrations and establishing minimum detection and quantification levels. europa.eueuropa.eu The results of method validation are typically summarized in a validation report. youtube.com

Challenges and Innovations in this compound Detection Methodologies

The detection of this compound and its metabolites presents several challenges, primarily due to its structural similarity to endogenous steroids and the ongoing development of designer steroids aimed at evading detection. cleancompetition.org this compound is a 4-chlorinated steroid structurally similar to other compounds, which can pose analytical challenges. core.ac.uk

One significant challenge is the need to detect long-term metabolites, which can persist in the body for weeks after the parent compound is no longer detectable. scirp.orgwada-ama.org The identification and characterization of these metabolites require sophisticated analytical techniques. dshs-koeln.deresearchgate.net For instance, a long-term metabolite with a fully reduced A-ring and modified D-ring structure has been identified as a suitable marker for this compound intake. wada-ama.org

Innovations in detection methodologies are continuously being developed to address these challenges. The increased use of high-resolution mass spectrometry (HRMS) coupled with techniques like LC and GC allows for more precise identification and the detection of metabolites at lower concentrations. dshs-koeln.deresearchgate.net Ion mobility-mass spectrometry (IM-MS) offers enhanced separation capabilities, particularly for isomers, improving confidence in identification. nih.govcleancompetition.org

Furthermore, research is focused on synthesizing reference materials for newly identified metabolites to facilitate their detection and confirmation in routine analysis. wada-ama.org The integration of multi-omics data and the use of advanced data analysis techniques, including artificial intelligence and machine learning, are also contributing to improved doping detection strategies by enabling the analysis of complex datasets and the identification of abnormal patterns. hilarispublisher.com

Mechanistic Research on Halodrol Action in Vitro and Theoretical Perspectives

Molecular Interactions with Steroid Receptors (In Vitro Binding Studies)

The biological activity of any anabolic-androgenic steroid (AAS) begins with its interaction with specific intracellular receptors. The affinity and selectivity of this binding dictate the compound's potency and range of effects.

The primary mechanism of action for Halodrol, like other AAS, is binding to and activating the androgen receptor (AR). The AR is a ligand-dependent nuclear transcription factor that regulates the expression of a host of genes responsible for the development and maintenance of male characteristics and anabolic processes in tissues like skeletal muscle.

While specific in vitro competitive binding assay data for this compound (4-chloro-17α-methyl-androst-1,4-diene-3β,17β-diol) is not extensively reported in peer-reviewed literature, its binding characteristics can be inferred from its molecular structure and comparison with other well-studied androgens. The affinity of a steroid for the AR is determined by its three-dimensional shape and electronic properties, which allow it to fit within the receptor's ligand-binding pocket.

This compound's structure includes a 17α-methyl group, a feature known to maintain or enhance AR binding affinity while also conferring oral bioavailability by sterically hindering enzymatic deactivation at the 17-position. Molecular docking studies on various synthetic AAS show that even minor structural modifications can significantly influence the interaction strength with the AR's hydrophobic ligand-binding cavity. For instance, studies comparing various synthetic steroids have quantified their binding affinity relative to testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT). nih.govnih.gov

Below is a comparative table of relative binding affinities (RBA) for several common androgens, which provides context for the expected potency of synthetic steroids like this compound.

CompoundRelative Binding Affinity (%) (Testosterone = 100)
Testosterone100
Dihydrotestosterone (DHT)200 - 300
Methyltrienolone (R1881)~200
Nandrolone~150

Note: The data are compiled from various in vitro studies and represent approximate relative values. Specific data for this compound is not available in the cited literature.

Selectivity refers to a compound's ability to preferentially bind to the AR over other steroid hormone receptors. High selectivity is a desirable trait in therapeutic androgens, as it minimizes unwanted side effects associated with cross-reactivity. The selectivity of this compound would theoretically be high for the AR, but potential interactions with other receptors cannot be entirely dismissed.

The nuclear receptor superfamily includes receptors for glucocorticoids (GR), mineralocorticoids (MR), and progesterone (B1679170) (PR), all of which share significant structural homology, particularly in their ligand-binding domains. This similarity creates the potential for AAS to bind to these "off-target" receptors. duke.eduduke.edu

Theoretically, this compound could exhibit some degree of cross-reactivity. For example, some synthetic progestins are known to bind with considerable affinity to the glucocorticoid receptor. nih.gov Similarly, progesterone itself can act as an antagonist at the mineralocorticoid receptor and a weak agonist at the androgen and glucocorticoid receptors. researchgate.netmdpi.com Such interactions are dependent on the specific structure of the steroid. Binding of a steroid to a non-target receptor can initiate unintended signaling cascades, and in vitro studies have shown that the binding kinetics to these receptors can be altered by the presence of the ligand. nih.gov Given the synthetic nature of this compound, it is plausible that it could interact with receptors other than the AR, although the affinity for these interactions would likely be significantly lower than for its primary target.

Cellular Signal Transduction Pathways Modulated by this compound Analogs (In Vitro)

Beyond the classical genomic pathway involving nuclear receptors, AAS can elicit rapid, non-genomic effects by modulating intracellular signaling cascades. nih.govphysiology.org These actions are initiated by the interaction of steroids with membrane-associated receptors or by direct effects on cellular signaling components. researchgate.netnih.gov

In vitro studies using various cell types, including skeletal muscle cells, have demonstrated that androgens can trigger rapid increases in intracellular calcium concentration ([Ca2+]i). nih.govresearchgate.net This calcium mobilization is often mediated through a G protein-coupled membrane receptor and the subsequent activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and the release of calcium from the endoplasmic reticulum. nih.gov

This surge in intracellular calcium can activate several downstream pathways critical to muscle hypertrophy, including:

MEK/ERK/mTOR axis: The activation of the Ras/MEK/ERK pathway is a known response to growth factors and contributes to hypertrophic processes in myocytes. nih.gov This pathway ultimately converges on the mammalian target of rapamycin (B549165) (mTOR), a central regulator of protein synthesis.

Calcineurin: This calcium-dependent phosphatase can be activated by androgen-induced calcium signals, further influencing transcription factors involved in muscle cell differentiation and growth. researchgate.net

These non-genomic pathways provide a mechanism for AAS to influence cellular function on a much shorter timescale (seconds to minutes) than the hours required for genomic effects. researchgate.net While these pathways have not been studied specifically with this compound, it is expected that as an androgenic steroid, it would engage in similar non-genomic signaling observed with testosterone and other AAS analogs.

Theoretical Models of Steroidal Anabolic Activity and this compound

The primary anabolic activity of this compound is explained by the classical genomic model of steroid hormone action. This model involves a sequence of events that translates the hormonal signal into a change in cellular protein synthesis. nih.govkjsm.org

Receptor Binding and Activation: this compound diffuses across the cell membrane and binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins and inducing a conformational change in the receptor. nih.gov

Nuclear Translocation: The activated steroid-receptor complex translocates into the cell nucleus. duke.edu

DNA Binding: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. kjsm.org

Gene Transcription: The binding of the AR complex to AREs recruits co-activator proteins and general transcription factors, initiating the transcription of androgen-regulated genes into messenger RNA (mRNA). kjsm.org

Protein Synthesis: The mRNA is translated into proteins in the cytoplasm, leading to the physiological effects of the steroid, such as increased synthesis of contractile proteins in muscle cells. duke.edu

This compound's chemical structure is theoretically optimized for this process. The 17α-methyl group prevents deactivation by 17β-hydroxysteroid dehydrogenase in the liver, ensuring that more of the active compound reaches target tissues. wikipedia.org The 4-chloro modification is designed to prevent the enzyme aromatase from converting the compound into estrogenic metabolites, which would bind to estrogen receptors and cause different effects. This structural design aims to maximize the anabolic signal through the AR pathway while minimizing other hormonal activities.

Enzymatic Conversion and Deactivation Mechanisms within Cells

The metabolism of an AAS determines its duration of action and the profile of its metabolites. In vitro systems, such as human liver microsomes and S9 fractions, are commonly used to study these enzymatic processes. nih.govspringernature.comresearchgate.net These preparations contain a rich complement of phase I (e.g., cytochrome P450s) and phase II (e.g., UGTs) enzymes that are responsible for drug metabolism. mdpi.com

For this compound, several metabolic pathways can be theoretically predicted based on its structure and the known metabolism of other 17α-alkylated AAS:

Resistance to Oxidation: The 17α-methyl group makes the 17β-hydroxyl group resistant to oxidation, which is a primary deactivation pathway for endogenous testosterone. This significantly prolongs the compound's half-life. wikipedia.org

Inhibition of Aromatization: The 4-chloro group is expected to sterically hinder the action of the aromatase enzyme, preventing the conversion of the A-ring of the steroid into a phenolic ring, thereby blocking the formation of estrogens.

Phase I Metabolism (Hydroxylation): Despite its modifications, the steroid nucleus remains susceptible to hydroxylation at various positions by cytochrome P450 enzymes. In vitro studies of other AAS and SARMs consistently show hydroxylation as a major metabolic route. nih.govnih.gov

Phase II Metabolism (Conjugation): Following hydroxylation, the resulting metabolites, as well as the parent compound, can be made more water-soluble for excretion by conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).

The specific metabolites of this compound would need to be confirmed by in vitro incubation with liver fractions followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Gene Expression Modulation Studies (In Vitro Cellular Models)

The anabolic effects of this compound at the tissue level are a direct result of its ability to alter the expression of specific genes in target cells. In vitro models using primary muscle satellite cells or myoblast cell lines (like C2C12) have been instrumental in identifying these androgen-regulated genes. nih.govnih.gov

Upon activation by an androgen, the AR regulates a genetic program that promotes myogenesis. This involves up-regulating genes that stimulate proliferation and differentiation of muscle precursor cells and protein synthesis, while down-regulating genes involved in muscle protein breakdown. nih.govnih.gov In vitro studies have shown that androgen treatment can increase the expression of AR itself, potentially sensitizing the cells to the hormone. researchgate.netoup.com

The following table summarizes key genes and pathways modulated by androgens in in vitro muscle cell models, which would be the expected targets of a potent AAS like this compound.

Gene/PathwayFunctionEffect of Androgen Treatment (In Vitro)Reference
Androgen Receptor (AR)Mediates androgen actionUpregulated researchgate.netoup.com
Insulin-like Growth Factor 1 (IGF-1)Promotes muscle growth and protein synthesisUpregulated nih.govresearchgate.net
MyoD / MyogeninMyogenic regulatory factors (MRFs) essential for muscle differentiationUpregulated / Modulated nih.govresearchgate.netbioscientifica.com
c-MycPromotes cell proliferationModulated nih.govbioscientifica.com
Fbxo32 (Atrogin-1)Ubiquitin ligase involved in muscle atrophyDownregulated nih.govnih.gov
Notch PathwayRegulates satellite cell activation and proliferationModulated researchgate.net

By orchestrating these changes in gene expression, androgens effectively shift the cellular balance in myoblasts and satellite cells towards anabolism, leading to an increase in muscle protein accretion and ultimately, muscle hypertrophy. duke.edunih.gov

Effects on Protein Synthesis and Nitrogen Retention at a Cellular Level (In Vitro)

Theoretical Framework for this compound's Anabolic Action

Direct in vitro research specifically investigating the effects of this compound (chlorodehydromethylandrostenediol) on cellular protein synthesis and nitrogen retention is not extensively documented in publicly available scientific literature. However, as a compound classified among anabolic-androgenic steroids (AAS), its mechanisms of action at the cellular level can be theoretically extrapolated from the well-established principles governing this class of hormones. The anabolic effects of androgens on skeletal muscle are primarily mediated through their interaction with the androgen receptor (AR), which leads to a cascade of genomic and non-genomic events culminating in increased muscle protein synthesis and a positive nitrogen balance. allpridefitness.comnih.gov

Androgen Receptor-Mediated Protein Synthesis

The primary mechanism by which androgens like this compound are believed to exert their anabolic effects is through binding to and activating the androgen receptor. nih.govnih.gov This activated receptor-hormone complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to an increase in the synthesis of proteins crucial for muscle growth. nih.govnih.gov

Furthermore, androgens can influence protein metabolism through crosstalk with other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and protein synthesis. nih.gov Activation of this pathway by androgens can further enhance the translation of messenger RNA (mRNA) into protein. nih.gov

The Role of Nitrogen Retention

A positive nitrogen balance is a fundamental prerequisite for muscle growth, indicating that the rate of protein synthesis exceeds the rate of protein breakdown. ansperformance.commedium.com Nitrogen is a key component of amino acids, the building blocks of protein. ansperformance.com By promoting protein synthesis and potentially decreasing protein degradation, androgens help to create an anabolic environment within the cell, leading to the retention of nitrogen and the accretion of muscle tissue. allpridefitness.comansperformance.com This state of positive nitrogen balance is a hallmark of the anabolic activity of androgens. ansperformance.commedium.com

Expected In Vitro Effects of this compound

Based on the known mechanisms of other anabolic steroids, it is hypothesized that in an in vitro setting, such as a muscle cell culture, this compound would:

Bind to the androgen receptor with a certain affinity, initiating the signaling cascade for protein synthesis.

Increase the rate of synthesis of key muscle proteins, such as myosin and actin.

The following table summarizes the theoretical effects of an anabolic-androgenic steroid like this compound on key cellular markers of anabolism in an in vitro model. It is important to note that these are expected outcomes based on the behavior of similar compounds and not the result of direct experimental validation with this compound.

Cellular ParameterExpected Effect of this compound (Theoretical)Underlying Mechanism
Androgen Receptor (AR) Activation Agonist activityBinding to and activation of the androgen receptor.
Muscle Protein Synthesis (MPS) IncreasedUpregulation of gene transcription and translation of muscle-specific proteins via AR and other signaling pathways (e.g., PI3K/Akt/mTOR).
Nitrogen Balance PositiveIncreased protein synthesis and potentially decreased protein breakdown, leading to a net accumulation of nitrogen-containing compounds (amino acids).
Myogenic Differentiation PromotionStimulation of satellite cell proliferation and differentiation into mature muscle fibers.

It is crucial to reiterate that the data presented is based on a theoretical framework derived from the broader class of anabolic-androgenic steroids. Rigorous in vitro studies are necessary to specifically elucidate and quantify the direct effects of this compound on protein synthesis and nitrogen retention at the cellular level.

Q & A

Q. What is the structural basis of Halodrol’s anabolic activity, and how do its modifications influence its pharmacokinetics?

this compound is a 17α-methylated, 4-chloro-substituted androgen derivative designed to resist hepatic first-pass metabolism, enhancing oral bioavailability . The 17α-methyl group prevents aromatization (estrogen conversion) but contributes to hepatotoxicity, while the 4-chloro substitution stabilizes the Δ4-ene structure, prolonging receptor binding . Methodologically, structural analysis via NMR and mass spectrometry can validate metabolite formation, as demonstrated in hepatocyte models .

Q. What is the primary metabolic pathway of this compound, and how do its metabolites affect androgen receptor activation?

this compound undergoes hepatic conversion via cytochrome P450 enzymes into active metabolites, such as 17α-methyl-clostebol, which bind to androgen receptors . Key urinary metabolites include hydroxylated and ketone derivatives at positions C-1, C-2, and C-4, detectable via HPLC and LC-MS/MS . Researchers should use in vitro hepatocyte cultures to map metabolic pathways and compare results with in vivo urinary metabolite profiles .

Q. What are the conflicting reports on this compound’s hepatotoxicity, and how can these contradictions be resolved experimentally?

While some studies cite low hepatotoxicity due to absent estrogenic activity , others highlight risks from 17α-methylation, a known hepatotoxic modification . To resolve this, researchers should design dose-response studies in primary human hepatocytes, measuring ALT/AST levels and glutathione depletion as markers of oxidative stress . Comparative toxicity assays with non-methylated analogs (e.g., clostebol) can isolate structural contributions .

Advanced Research Questions

Q. How can researchers design a robust in vitro/in vivo translational model to study this compound’s anabolic-to-androgenic ratio?

A hybrid approach involves:

  • In vitro : Androgen receptor (AR) transactivation assays using luciferase reporters in HEK293 cells .
  • In vivo : Rodent models with controlled diets, measuring lean mass (DXA scans) and serum biomarkers (e.g., SHBG, free testosterone) .
  • Data integration : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate metabolite concentrations with anabolic outcomes .

Q. How should contradictory data on this compound’s efficacy in lean mass gain (e.g., 8–15 lbs in 5–6 weeks) be analyzed for confounding variables?

Confounders include diet, baseline testosterone levels, and concurrent supplement use. Researchers should:

  • Conduct stratified subgroup analyses in human trials, controlling for caloric intake and protein synthesis markers (e.g., IGF-1) .
  • Use multivariate regression to isolate this compound’s effect size from variables like age and training intensity .
  • Compare results with double-blind placebo-controlled studies, if available .

Q. What methodological challenges arise in comparative studies of this compound and other prohormones (e.g., P-Mag, Epistane)?

Challenges include:

  • Structural similarity : Differentiate metabolites via high-resolution mass spectrometry (HRMS) .
  • Dose equivalency : Normalize doses based on molar mass (e.g., this compound: 338.9 g/mol vs. P-Mag: 334.9 g/mol) .
  • Ethical constraints : Use in silico docking studies to predict receptor binding affinity, reducing reliance on human trials .

Q. How can researchers address ethical limitations in human studies of this compound’s long-term effects?

  • Retrospective analysis : Mine clinical data from historical cohorts exposed to this compound pre-regulation, focusing on liver function and lipid profiles .
  • 3D liver microphysiological systems : Mimic chronic exposure in vitro to assess fibrosis markers (e.g., collagen deposition) .
  • Ethics approval : Justify human trials via preclinical toxicity data and adherence to FDA/EMA guidelines for androgen analogs .

Q. What analytical techniques are optimal for detecting this compound’s trace metabolites in biological samples?

  • LC-MS/MS : Quantify hydroxylated metabolites with a C18 column and ESI-positive mode, using deuterated internal standards (e.g., d3-Halodrol) .
  • Gas chromatography (GC-MS) : Derivatize polar metabolites (e.g., 17α-methyl-2β,3α,17β-trihydroxy-androstane) for volatility .
  • Immunoassays : Cross-validate with ELISA kits for androstanediols, though specificity may require confirmation via Western blot .

Q. How does this compound’s 4-chloro modification influence its binding affinity compared to non-halogenated analogs?

Computational docking (e.g., AutoDock Vina) reveals the 4-chloro group enhances hydrophobic interactions with the AR ligand-binding domain, increasing binding affinity by ~20% compared to non-chlorinated analogs . Validate via competitive binding assays using radiolabeled R1881 .

Q. What longitudinal biomarkers are critical for assessing this compound’s impact on endocrine disruption?

  • Short-term : Measure LH/FSH suppression and HPA axis feedback via cortisol levels .
  • Long-term : Track recovery of endogenous testosterone post-cycle and testicular atrophy markers (inhibin B) .
  • Epigenetic markers : Analyze DNA methylation changes in androgen-responsive genes (e.g., PSA) via bisulfite sequencing .

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